An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document details a robust synthetic protocol, purification strategies, and a multi-technique analytical approach for the unambiguous structural elucidation and purity assessment of the target compound. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and reliability in a research and development setting.
Introduction: The Significance of Substituted Triazines
The 1,3,5-triazine ring system is a privileged scaffold in the design of biologically active molecules. Its planar structure, hydrogen bonding capabilities, and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for the fine-tuning of physicochemical and pharmacological properties.[3] The title compound, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, represents a specific substitution pattern with potential for further derivatization and biological screening. Understanding its synthesis and characterization is a foundational step for its exploration in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A common and versatile approach to the synthesis of unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.
Our retrosynthetic analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine envisions a convergent synthesis from cyanuric chloride, ethylmagnesium bromide (as a source of the ethyl group), sodium methoxide, and ammonia.
Experimental Protocols: Synthesis and Purification
Synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
This synthesis is a one-pot, three-step process involving the sequential displacement of the chlorine atoms of cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Sodium methoxide (25% solution in methanol)
-
Ammonia (7 N solution in methanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dry ice
Instrumentation:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnels
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: A dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with cyanuric chloride (1 equivalent) dissolved in anhydrous THF (150 mL). The solution is cooled to -10 °C using a dry ice/acetone bath.
-
Introduction of the Ethyl Group: Ethylmagnesium bromide (1.0 M solution in THF, 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -5 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Introduction of the Methoxy Group: Sodium methoxide (25% solution in methanol, 1.2 equivalents) is then added dropwise, ensuring the temperature does not exceed 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Introduction of the Amino Group: The reaction mixture is cooled to 0 °C, and a solution of ammonia in methanol (7 N, 2.0 equivalents) is added slowly. The flask is securely stoppered, and the mixture is stirred at room temperature overnight.
-
Work-up and Extraction: The reaction is quenched by the slow addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Isolation of the Crude Product: The solvent is removed under reduced pressure to yield the crude 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a solid.
Purification
The crude product is purified by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are combined and the solvent is evaporated to afford the title compound as a white solid.
Physicochemical and Spectroscopic Characterization
A battery of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.
Physical Properties
| Property | Value |
| Molecular Formula | C6H10N4O |
| Molecular Weight | 154.17 g/mol [5] |
| Appearance | White solid |
| Melting Point | To be determined |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate |
Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the triazine ring carbons, the ethyl group carbons, and the methoxy carbon. |
| FT-IR (ATR) | Characteristic stretches for N-H (amine), C-H (aliphatic), C=N (triazine ring), and C-O (methoxy) bonds. |
| Mass Spectrometry (ESI+) | A prominent ion peak corresponding to [M+H]⁺ at m/z 155.0927.[6] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound.[7][8]
HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A single sharp peak in the chromatogram indicates a high degree of purity.
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.
Characterization Workflow
Caption: Analytical workflow for compound characterization.
Potential Applications in Drug Development
Substituted 2-amino-1,3,5-triazines have been investigated for a wide range of therapeutic applications. The presence of the ethyl and methoxy groups on the triazine core of the title compound provides a unique combination of lipophilicity and hydrogen bonding potential, which could be exploited in the design of novel therapeutic agents. This scaffold can serve as a starting point for the synthesis of libraries of analogs for screening against various biological targets, including kinases, proteases, and GPCRs. The amino group offers a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The described protocols are grounded in established principles of organic synthesis and analytical chemistry, providing a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The comprehensive characterization workflow ensures the generation of high-quality, well-characterized material suitable for subsequent biological evaluation.
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